BenchChemオンラインストアへようこそ!

Taranabant ((1R,2R)stereoisomer)

CB1 receptor binding Cannabinoid pharmacology Receptor affinity

Select the (1R,2R)-stereoisomer (CAS 701977-08-4) for sub-nanomolar CB1 receptor binding (Ki=0.13 nM) and ~1000-fold selectivity over CB2, essential for experiments requiring maximal target engagement and minimized off-target effects. This R-enantiomer is approximately 10-fold more potent than rimonabant in vivo, enabling lower dosing in diet-induced obesity models. Researchers investigating CYP3A4-mediated metabolism also benefit from its well-characterized metabolic pathway. Ensure your studies use the stereochemically defined, high-purity form to guarantee reproducible pharmacological profiles distinct from racemic mixtures.

Molecular Formula C27H25ClF3N3O2
Molecular Weight 515.96
CAS No. 701977-00-6; 701977-08-4
Cat. No. B2843726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaranabant ((1R,2R)stereoisomer)
CAS701977-00-6; 701977-08-4
Molecular FormulaC27H25ClF3N3O2
Molecular Weight515.96
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1
InChIKeyQLYKJCMUNUWAGO-HXOBKFHXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is Taranabant ((1R,2R)stereoisomer)? A High-Potency CB1 Inverse Agonist for Obesity Research


Taranabant ((1R,2R)stereoisomer, CAS: 701977-00-6, 701977-08-4) is the R-enantiomer of taranabant, a highly potent and selective acyclic cannabinoid-1 (CB1) receptor inverse agonist originally developed by Merck as MK-0364 [1]. It belongs to the first-generation class of central CB1 receptor antagonists/inverse agonists that includes rimonabant and otenabant, and was advanced to Phase III clinical trials for obesity before development discontinuation due to psychiatric adverse events [2]. The compound exhibits sub-nanomolar binding affinity for human CB1 receptors with a binding Ki of 0.13 nM and demonstrates approximately 900- to 1000-fold selectivity over CB2 receptors (Ki = 170 nM for hCB2R) [1].

Why Taranabant ((1R,2R)stereoisomer) Cannot Be Simply Substituted: The Evidence-Based Rationale for Selection


Taranabant ((1R,2R)stereoisomer) exhibits quantifiable pharmacological differentiation from other first-generation CB1 antagonists/inverse agonists that precludes simple substitution in research settings. Direct comparative studies demonstrate that taranabant is approximately 10-fold more potent than rimonabant at the CB1 receptor in vitro and in vivo [1], while its binding affinity (Ki = 0.13 nM) is approximately 5-fold higher than otenabant (Ki = 0.7 nM) . Unlike conformationally constrained analogs which show substantially reduced potency [2], taranabant's acyclic scaffold confers optimal binding characteristics. Furthermore, stereochemical identity is critical: the (1R,2R)-stereoisomer (CAS 701977-08-4) is the R-enantiomer , and racemic mixtures (CAS 701977-00-6) will not replicate the same pharmacological profile. These differentiated properties translate to distinct experimental requirements for dosing, selectivity interpretation, and metabolic considerations.

Quantitative Differentiation of Taranabant ((1R,2R)stereoisomer) Versus Comparators: Evidence-Based Selection Guide


CB1 Binding Affinity: Taranabant (Ki=0.13 nM) Demonstrates ~5-Fold Higher Affinity Than Otenabant (Ki=0.7 nM)

Taranabant exhibits a binding Ki of 0.13 nM for human CB1 receptors in vitro [1]. In direct comparison, otenabant (CP-945598) demonstrates a Ki of 0.7 nM at human CB1 receptors . This represents an approximately 5.4-fold higher affinity for taranabant, which is quantitatively meaningful for studies requiring sub-nanomolar target engagement. Notably, taranabant's binding affinity is consistent across multiple independent characterizations including competitive radioligand binding assays using recombinant human CB1R-CHO membranes [1].

CB1 receptor binding Cannabinoid pharmacology Receptor affinity Inverse agonism

CB1/CB2 Selectivity Ratio: Taranabant Exhibits ~900- to 1000-Fold Selectivity Versus ~200-Fold for Rimonabant

Taranabant demonstrates exceptional selectivity for CB1 over CB2 receptors. Binding studies show taranabant binds to human CB2R with a Ki of 170 nM (IC50 = 290 nM), yielding a CB1/CB2 selectivity ratio of approximately 900- to 1000-fold (Ki 0.13 nM vs 170 nM) [1]. Additionally, taranabant showed no significant binding to a panel of 170 receptors, enzymes, ion channels, and transporters at 1 µM, confirming broad selectivity beyond just CB2 . In contrast, rimonabant exhibits CB1/CB2 selectivity of approximately 200-fold [2]. While otenabant reports >10,000-fold selectivity against human CB2R, its absolute CB1 affinity is lower (Ki=0.7 nM), meaning taranabant combines high absolute affinity with high selectivity .

Receptor selectivity CB1 vs CB2 Off-target profiling Cannabinoid pharmacology

In Vivo Potency: Taranabant Demonstrates ~10-Fold Higher Potency Than Rimonabant in Diet-Induced Obese Rats

Direct head-to-head preclinical comparison demonstrates that taranabant is approximately 10-fold more potent than rimonabant in vivo. In diet-induced obese (DIO) rats, taranabant achieved comparable weight loss efficacy at 10-fold lower doses than rimonabant [1]. This in vivo potency difference aligns with in vitro findings where taranabant demonstrated ~10-fold greater potency at the CB1 receptor [1]. Additionally, in acute feeding studies, taranabant dose-dependently inhibited 2-hour food intake in C57BL/6N mice by 36% at 1 mg/kg and 69% at 3 mg/kg (p.o.), with corresponding overnight food intake reductions of 13% and 40% and body weight gain reductions of 48% and 165%, respectively [2].

In vivo pharmacology Obesity research Food intake Metabolic studies

Metabolic Pathway Differentiation: Taranabant Metabolism Mediated Primarily by CYP3A4 with Active Metabolite M1

Taranabant exhibits a defined metabolic profile that distinguishes it from other CB1 antagonists. In human liver microsomes, taranabant metabolism is mediated primarily by CYP3A4 [1]. Following oral administration in humans, the parent compound and its monohydroxylated metabolite M1 are the major circulating components, comprising ~12-24% and ~33-42% of plasma radioactivity, respectively, for up to 48 hours [2]. Notably, M1 is a biologically active circulating metabolite formed via hydroxylation at the benzylic carbon adjacent to the cyanophenyl ring [1]. This metabolic pathway is qualitatively similar across rats, rhesus monkeys, and humans, enabling translational pharmacokinetic comparisons [1]. In contrast, rimonabant is also primarily metabolized by CYP3A4 but generates different metabolite profiles, and otenabant's metabolism involves CYP3A4 and CYP2C8, with different active metabolite characteristics [3].

Drug metabolism CYP3A4 Pharmacokinetics Metabolite profiling

Clinical Weight Loss Efficacy: Taranabant 2 mg Achieved 4.0 kg Placebo-Adjusted Weight Loss at 52 Weeks

In a 52-week Phase III clinical trial, taranabant 2 mg once daily produced a placebo-adjusted weight loss of 4.0 kg (mean change in body weight: -6.7 kg for taranabant 2 mg vs -1.7 kg for placebo, P<0.001) [1]. Taranabant 0.5 mg and 1 mg doses produced mean weight changes of -5.4 kg and -5.3 kg, respectively [1]. In a separate 12-week study, mean weight changes from baseline were -1.4 kg (placebo), -3.6 kg (0.5 mg), -4.3 kg (2 mg), -5.2 kg (4 mg), and -6.3 kg (6 mg) [2]. This efficacy profile is comparable to rimonabant, which demonstrated similar 4-5 kg placebo-adjusted weight loss in the RIO trials; however, taranabant achieves this efficacy at lower absolute doses (2 mg vs 20 mg for rimonabant), consistent with its higher receptor potency [3]. The dose-response relationship enables precise experimental design for dose-ranging studies.

Clinical efficacy Weight loss Obesity therapeutics CB1 inverse agonism

Optimal Research Applications for Taranabant ((1R,2R)stereoisomer) Based on Quantified Differentiation


High-Sensitivity CB1 Receptor Binding and Functional Assays

Taranabant ((1R,2R)stereoisomer) is optimally suited for in vitro studies requiring maximal CB1 receptor binding sensitivity. With a binding Ki of 0.13 nM for human CB1R and 900- to 1000-fold selectivity over CB2R, it provides sub-nanomolar target engagement that minimizes background signal in competitive binding assays and cAMP functional assays (EC50 = 2.4 ± 1.4 nM) [1]. The ~5.4-fold higher affinity compared to otenabant (Ki=0.7 nM) enables detection of subtle binding perturbations that lower-affinity tools may miss. The compound's established selectivity profile against 170 off-targets at 1 µM ensures that observed effects are primarily CB1-mediated, reducing confounding variables in target validation studies [2].

Preclinical Obesity and Metabolic Disorder Models Requiring Potent In Vivo CB1 Antagonism

Researchers conducting diet-induced obesity (DIO) studies or metabolic phenotyping should select taranabant when high in vivo potency is required. Direct comparative data demonstrate that taranabant is approximately 10-fold more potent than rimonabant in DIO rats [1]. At oral doses of 1-3 mg/kg in mice, taranabant significantly reduces 2-hour food intake by 36-69% and overnight weight gain by 48-165% [2]. This potency advantage translates to lower compound consumption, reduced formulation burden, and minimized potential for dose-dependent off-target effects in chronic metabolic studies. The compound's translational relevance is validated by Phase III clinical data showing 4.0 kg placebo-adjusted weight loss at 2 mg/day [3].

CB1/CB2 Selectivity Studies and Off-Target Profiling Assays

For experiments where distinguishing CB1-specific from CB2-mediated effects is critical, taranabant offers ~900- to 1000-fold selectivity (Ki CB1=0.13 nM vs CB2=170 nM) [1]. This selectivity window is approximately 4.5- to 5-fold greater than rimonabant (~200-fold), providing cleaner pharmacological separation [2]. Additionally, taranabant's clean profile against a panel of 170 receptors, enzymes, ion channels, and transporters at 1 µM makes it suitable as a selective tool for CB1 target validation and for establishing CB1-specific baselines in multi-target screening cascades [3]. Researchers comparing first-generation CB1 antagonists should prioritize taranabant for its combination of high absolute affinity and high selectivity.

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Taranabant's metabolism is primarily mediated by CYP3A4 in human liver microsomes, with a well-characterized active metabolite M1 that comprises ~33-42% of circulating drug-related material [1]. This defined metabolic pathway, which is qualitatively similar across rats, rhesus monkeys, and humans, makes taranabant a valuable probe substrate for CYP3A4 activity assays and for studying species-consistent oxidative metabolism [2]. The generation of the biologically active M1 metabolite via benzylic hydroxylation provides a model system for investigating the contribution of active metabolites to pharmacodynamic effects. Researchers should note that this metabolic profile differs from other CB1 antagonists, making taranabant specifically useful for studies where CYP3A4-dependent clearance is a key experimental variable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taranabant ((1R,2R)stereoisomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.